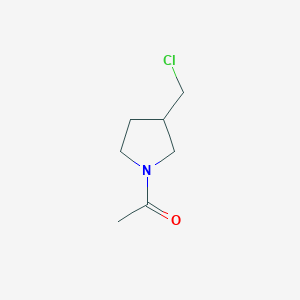

1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone

Description

1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone is a pyrrolidine-based compound featuring a chloromethyl (-CH₂Cl) substituent at the 3-position of the pyrrolidine ring and an ethanone (acetyl) group at the 1-position. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

1-[3-(chloromethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-6(10)9-3-2-7(4-8)5-9/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJRKYTZDLUMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of pyrrolidine with chloromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone is characterized by its unique structure, which includes a pyrrolidine ring substituted with a chloromethyl group. This structure contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow it to act as a scaffold for designing drugs targeting various conditions.

- Antidepressant Activity : Some studies have indicated that derivatives of pyrrolidine compounds exhibit antidepressant effects. The modification of this compound could lead to the discovery of new antidepressants with improved efficacy and reduced side effects .

- Neuropharmacological Studies : The compound's potential impact on neurotransmitter systems makes it a candidate for research into neuropharmacological agents. Its derivatives may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing other complex molecules.

- Synthesis of Cathinone Derivatives : The compound can be utilized to synthesize various cathinone derivatives, which have been studied for their psychoactive properties. These derivatives are often investigated for their potential therapeutic uses as well as their implications in substance abuse cases .

- Building Block for Complex Molecules : Its chloromethyl group provides a reactive site that can be further functionalized, allowing chemists to create a diverse array of compounds for pharmaceutical development .

Case Study 1: Antidepressant Development

A study highlighted the synthesis of novel pyrrolidine derivatives based on this compound, which demonstrated promising antidepressant-like effects in animal models. The research focused on optimizing the compound's structure to enhance its pharmacological profile while minimizing side effects.

Case Study 2: Toxicological Investigations

Research into synthetic cathinones has included investigations into the toxicological profiles of compounds derived from this compound. One notable case involved the identification of a derivative linked to fatal poisoning incidents, underscoring the importance of understanding the safety profiles of such compounds in drug development .

Mechanism of Action

The mechanism of action of 1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)-ethanone (CAS 1316225-91-8)

- Structure : The pyrrolidine ring is substituted with a (6-chloropyridin-3-yl)methyl group at the 3-position.

- Molecular Formula : C₁₂H₁₅ClN₂O.

- This structural variation impacts solubility and binding affinity in biological systems .

(R)-1-(3-(Cyclopropylamino)pyrrolidin-1-yl)-ethanone (CAS 1354009-05-4)

- Structure : A cyclopropylamine group replaces the chloromethyl substituent.

- Molecular Formula : C₉H₁₆N₂O.

- Key Differences: The cyclopropylamino group introduces steric hindrance and basicity, altering metabolic stability compared to the electrophilic chloromethyl group. This compound is explored for chiral drug synthesis .

1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (CAS 191347-96-3)

Core Heterocycle Variations

1-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidin-1-yl)-ethanone

- Structure : A pyrrole ring replaces pyrrolidine, with additional 4-chlorophenyl and methyl substituents.

- Molecular Formula : C₂₀H₂₄ClN₂O.

- Key Differences: The aromatic pyrrole core reduces ring flexibility and increases planarity, affecting membrane permeability and target engagement in biological systems. The piperidinyl-ethanone side chain may enhance CNS penetration .

1-(3-Hydroxy-2-methoxyphenyl)-ethanone

- Structure: A phenolic ring replaces the pyrrolidine core.

- Molecular Formula : C₉H₁₀O₃.

- Key Differences: The absence of a nitrogen heterocycle eliminates basicity, reducing solubility in acidic environments. This compound is noted for antioxidant properties in natural product studies .

Functional Group Variations on the Ethanone Moiety

1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)-ethanone

- Structure: The ethanone group is linked to an indole ring and a nitro-substituted thioether.

- Molecular Formula : C₁₇H₁₂N₂O₄S.

- Key Differences : The nitro and thioether groups enhance redox activity, contributing to potent antimalarial activity (pIC₅₀ = 8.2129 vs. chloroquine pIC₅₀ = 7.5528) .

1-(3-Chloro-5-methylpyridin-4-yl)-ethanone (CAS 1256809-17-2)

- Structure : A pyridine ring replaces pyrrolidine, with chloro and methyl substituents.

- Molecular Formula: C₈H₈ClNO.

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Key Substituents | LogP* | Bioactivity Highlights |

|---|---|---|---|---|

| 1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone | C₇H₁₂ClNO | Chloromethyl, pyrrolidine | 1.2 | Intermediate in drug synthesis |

| 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone | C₇H₁₃NO₂ | Hydroxymethyl, pyrrolidine | -0.3 | Prodrug candidate |

| 1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)-ethanone | C₁₂H₁₅ClN₂O | Pyridylmethyl, pyrrolidine | 2.1 | Potential kinase inhibitor |

| 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)-ethanone | C₁₇H₁₂N₂O₄S | Indole, nitro, thioether | 3.5 | Antimalarial (pIC₅₀ = 8.2129) |

*LogP values estimated via computational tools.

Biological Activity

1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a chloromethyl group and an ethanone moiety. This structure is significant as it allows the compound to interact with various biological targets, influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, which may lead to:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways.

- Receptor Modulation : It may also act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of 3-chloromethyl-pyrrolidine compounds exhibit antimicrobial properties. For instance, studies have demonstrated their effectiveness against drug-resistant strains of Staphylococcus aureus and other pathogens. The structure-activity relationship (SAR) suggests that modifications in the pyrrolidine ring can enhance antibacterial activity .

Antioxidant Properties

Some studies have explored the antioxidant capabilities of related compounds, suggesting that they can scavenge free radicals and reduce oxidative stress in cells. This property is particularly relevant in neuroprotective applications where oxidative damage is a concern .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various 3-substituted pyrrolidine derivatives against Mycobacterium tuberculosis and other pathogens. It was found that specific substitutions led to increased potency against resistant strains, highlighting the potential for developing new antibiotics from this class of compounds .

- Enzyme Inhibition : Another investigation focused on the inhibition of kynurenine aminotransferase by related compounds. The results indicated that certain derivatives could significantly inhibit enzyme activity, suggesting their potential use in treating disorders related to kynurenine metabolism, such as neurodegenerative diseases .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.